molecular formula C18H12F2N4O B7785016 7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile

7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile

Cat. No.: B7785016
M. Wt: 338.3 g/mol
InChI Key: JNFFNXVKJRRJCQ-UHFFFAOYSA-N
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Description

The compound with the identifier “7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile involves several steps, including the selection of appropriate starting materials and reaction conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical reactions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Techniques such as continuous flow reactors and automated control systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various medical conditions.

    Industry: The compound is used in industrial processes, including the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile include other chemical substances with related structures and properties. These compounds can be identified using databases such as PubChem, which provide information on structurally similar molecules.

Uniqueness

This compound is unique in its specific chemical structure and properties, which distinguish it from other similar compounds

Properties

IUPAC Name

7-(2,4-difluorophenyl)-2-hydroxy-9-methyl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c1-9-16-15(24(23-9)14-5-3-12(19)7-13(14)20)4-2-10-6-11(8-21)18(25)22-17(10)16/h3,5-7H,2,4H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFNXVKJRRJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.